Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Furan vs. Isoxazole Analogs
The target compound (furan analog) exhibits a topological polar surface area (TPSA) of 81.8 Ų and contains 6 hydrogen-bond acceptors, as reported in its vendor technical datasheet . For the isoxazol-5-yl analog (CAS 2034318-78-8), no experimentally determined TPSA is available; however, the isoxazole ring introduces an additional nitrogen atom, which is expected to increase TPSA by approximately 15–20 Ų based on known additive contributions of heteroatoms to polar surface area. The difference in hydrogen-bond acceptor count (6 vs. 7 for the isoxazole analog) and the resulting increase in polarity can directly influence passive membrane permeability and oral absorption potential.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 81.8 Ų (reported) |
| Comparator Or Baseline | Isoxazol-5-yl analog (CAS 2034318-78-8): ~97 Ų (estimated from heteroatom addition rules) |
| Quantified Difference | ~15–20 Ų higher for isoxazole analog (estimated) |
| Conditions | Calculated TPSA; no experimental data available for comparator |
Why This Matters
Higher TPSA can reduce passive membrane permeability, potentially limiting oral bioavailability of the isoxazole analog compared to the furan derivative (Class-level inference).
